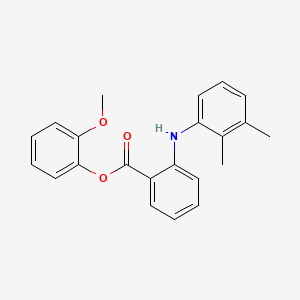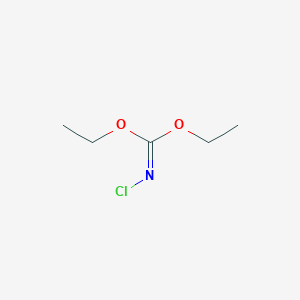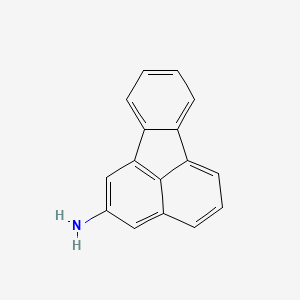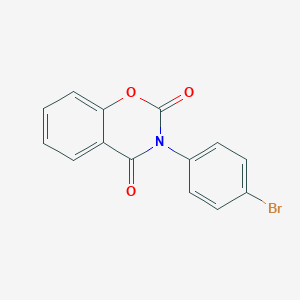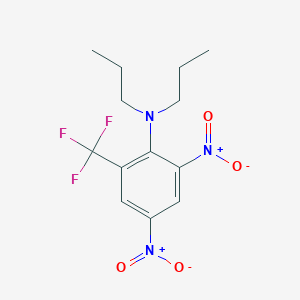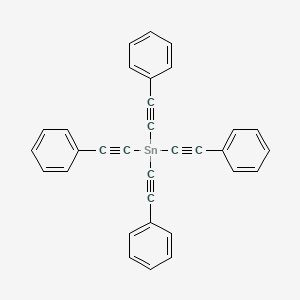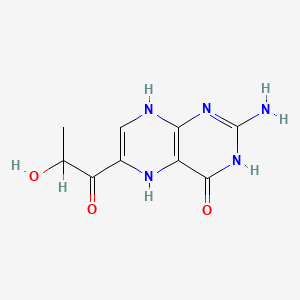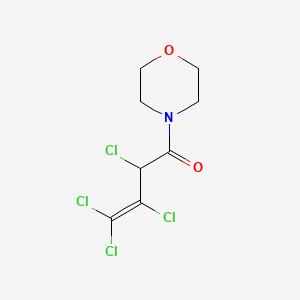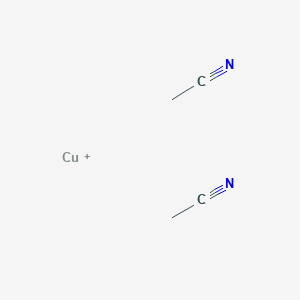
Acetonitrile;copper(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile;copper(1+) is a coordination complex where acetonitrile molecules are coordinated to a copper ion in the +1 oxidation state. This compound is known for its stability and versatility in various chemical reactions. It is widely used in organic synthesis and as a catalyst in various industrial processes.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing acetonitrile;copper(1+) involves the direct interaction of copper(I) oxide with acetonitrile in the presence of an acid. This method is straightforward and efficient .
- Another method involves the comproportionation of copper(II) salts with copper powder in refluxing acetonitrile. This approach is also widely used and has been optimized for better yields and efficiency .
Industrial Production Methods:
- Industrially, acetonitrile;copper(1+) is produced using environmentally friendly one-pot methods that minimize the use of toxic organic reagents. These methods often use water as a solvent and aim to reduce the environmental impact of the synthesis process .
Types of Reactions:
Oxidation: Acetonitrile;copper(1+) can undergo oxidation reactions, where the copper ion is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: This compound can undergo substitution reactions where the acetonitrile ligands are replaced by other ligands.
Common Reagents and Conditions:
- Common reagents used in these reactions include acids, bases, and other coordinating ligands. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(II) complexes, while substitution reactions may yield new coordination complexes with different ligands .
科学研究应用
Acetonitrile;copper(1+) has a wide range of applications in scientific research:
Biology: The compound is used in biochemical studies to understand the role of copper in biological systems.
作用机制
The mechanism of action of acetonitrile;copper(1+) involves the coordination of acetonitrile molecules to the copper ion, which stabilizes the complex and allows it to participate in various chemical reactions. The copper ion can act as a Lewis acid, facilitating the activation of substrates and promoting catalytic reactions. The specific molecular targets and pathways involved depend on the particular reaction and conditions used .
相似化合物的比较
Tetrakis(acetonitrile)copper(I) hexafluorophosphate: This compound is similar in structure and reactivity to acetonitrile;copper(1+), but with different counterions.
Copper(II) sulfate pentahydrate: While not a direct analog, this compound also involves copper ions and is used in various chemical and industrial applications.
Uniqueness:
- Acetonitrile;copper(1+) is unique in its ability to stabilize the copper(I) ion and facilitate a wide range of catalytic reactions. Its versatility and stability make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
22418-38-8 |
|---|---|
分子式 |
C4H6CuN2+ |
分子量 |
145.65 g/mol |
IUPAC 名称 |
acetonitrile;copper(1+) |
InChI |
InChI=1S/2C2H3N.Cu/c2*1-2-3;/h2*1H3;/q;;+1 |
InChI 键 |
BYDFLCUGTTXRKN-UHFFFAOYSA-N |
规范 SMILES |
CC#N.CC#N.[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


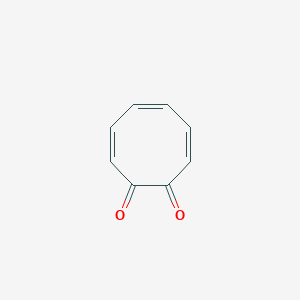
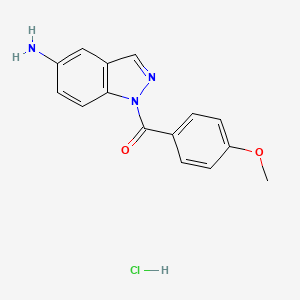
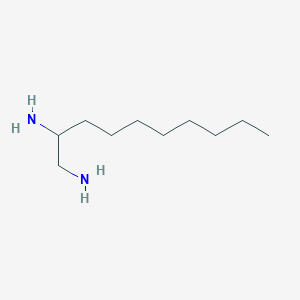
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
